molecular formula C16H17BrOZn B14885228 4-(4-Isopropylphenoxymethyl)phenylZinc bromide

4-(4-Isopropylphenoxymethyl)phenylZinc bromide

Cat. No.: B14885228
M. Wt: 370.6 g/mol
InChI Key: YCXKQFGHRAIRKO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-isopropylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by its zinc-bromide bond, which makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-isopropylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(4-isopropylphenoxymethyl)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(4-isopropylphenoxymethyl)bromobenzene+Zn4-(4-isopropylphenoxymethyl)phenylzinc bromide\text{4-(4-isopropylphenoxymethyl)bromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-(4-isopropylphenoxymethyl)bromobenzene+Zn→4-(4-isopropylphenoxymethyl)phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-isopropylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:

    Nucleophilic Substitution: The zinc-bromide bond can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a catalyst like palladium.

    Coupling Reactions: Reagents such as aryl halides and alkyl halides are used, with catalysts like palladium or nickel. The reactions are often performed under an inert atmosphere at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.

Scientific Research Applications

4-(4-isopropylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-isopropylphenoxymethyl)phenylzinc bromide exerts its effects involves the zinc atom acting as a nucleophile. In nucleophilic substitution reactions, the zinc atom attacks an electrophilic carbon, leading to the formation of a new carbon-carbon bond. In coupling reactions, the zinc atom facilitates the transfer of an organic group to a palladium or nickel catalyst, which then couples with another organic group to form the final product.

Comparison with Similar Compounds

Similar Compounds

    4-(4-trifluoromethylphenyl)magnesium bromide: Another organometallic compound used in similar types of reactions.

    4-(4-methoxyphenyl)zinc bromide: Used in organic synthesis for forming carbon-carbon bonds.

    4-(4-chlorophenyl)zinc bromide: Also used in coupling reactions and nucleophilic substitutions.

Uniqueness

4-(4-isopropylphenoxymethyl)phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the isopropyl group and the phenoxymethyl moiety can influence the compound’s reactivity and the types of products formed.

Properties

Molecular Formula

C16H17BrOZn

Molecular Weight

370.6 g/mol

IUPAC Name

bromozinc(1+);1-(phenylmethoxy)-4-propan-2-ylbenzene

InChI

InChI=1S/C16H17O.BrH.Zn/c1-13(2)15-8-10-16(11-9-15)17-12-14-6-4-3-5-7-14;;/h4-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

YCXKQFGHRAIRKO-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.